molecular formula C3H7Cl2N3 B020474 1H-Pyrazol-4-ylamine dihydrochloride CAS No. 103286-58-4

1H-Pyrazol-4-ylamine dihydrochloride

Cat. No. B020474
CAS RN: 103286-58-4
M. Wt: 156.01 g/mol
InChI Key: CSHPTYYIGQDPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions between appropriate precursors such as acyl chlorides, hydrazines, or isoxazoles. For instance, a novel pyrazole derivative was synthesized by reacting (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride, characterized by NMR, mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Naveen et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular conformation. For example, a pyrazole derivative crystallized in the triclinic system with an envelope conformation of the pyrazole ring, as revealed by X-ray studies (Naveen et al., 2018).

Scientific Research Applications

Synthesis and Structural Characterization

1H-Pyrazol-4-ylamine dihydrochloride serves as a precursor in the synthesis and structural characterization of various novel pyrazole derivatives. For instance, research has highlighted the preparation of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives starting from related pyrazole compounds. These studies focus on the synthesis routes, isomerization processes, and structural elucidation of these derivatives, contributing to the understanding of their chemical behaviors and potential applications in various fields, including medicinal chemistry and material science (Rashad et al., 2014).

Antimicrobial and Anticancer Properties

Several studies have investigated the antimicrobial and anticancer properties of pyrazole derivatives. Novel compounds synthesized from pyrazol-4-ylamine dihydrochloride analogs have shown promising results in inhibiting the growth of various bacterial strains and exhibiting anticancer activities. These findings suggest the potential therapeutic applications of these compounds, warranting further investigation into their mechanisms of action and efficacy in clinical settings (Hafez et al., 2016).

Corrosion Inhibition

Research into the application of pyrazoline derivatives, which can be synthesized from 1H-Pyrazol-4-ylamine dihydrochloride, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This is particularly relevant in industrial settings where metal corrosion can lead to significant financial losses and safety hazards. The studies explore the chemical interactions between these compounds and metal surfaces, shedding light on their protective mechanisms and potential commercial applications (Lgaz et al., 2020).

Material Science and Molecular Structures

In the realm of material science, the derivatives of 1H-Pyrazol-4-ylamine dihydrochloride have been utilized to synthesize novel compounds with interesting molecular structures. These studies often involve X-ray crystallography and other analytical techniques to determine the molecular configurations, intermolecular interactions, and potential applications of these compounds in developing new materials with desirable properties (Delgado et al., 2020).

Fluorescent Properties

The fluorescent properties of certain pyrazoline derivatives, synthesized from 1H-Pyrazol-4-ylamine dihydrochloride, have been explored for potential applications in bioimaging and sensing technologies. These studies investigate how different substitutions on the pyrazoline ring affect the fluorescence intensity and wavelength, offering insights into designing fluorescent probes for various scientific and industrial applications (Ibrahim et al., 2016).

Future Directions

Pyrazole derivatives, including 1H-Pyrazol-4-ylamine dihydrochloride, have attracted significant attention due to their diverse pharmacological properties . They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

1H-pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHPTYYIGQDPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537813
Record name 1H-Pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-4-ylamine dihydrochloride

CAS RN

103286-58-4
Record name 1H-Pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazol-4-ylamine dihydrochloride
Reactant of Route 2
1H-Pyrazol-4-ylamine dihydrochloride
Reactant of Route 3
1H-Pyrazol-4-ylamine dihydrochloride
Reactant of Route 4
1H-Pyrazol-4-ylamine dihydrochloride
Reactant of Route 5
1H-Pyrazol-4-ylamine dihydrochloride
Reactant of Route 6
1H-Pyrazol-4-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.